molecular formula C21H15N3O5S B2601998 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 393837-58-6

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2601998
CAS No.: 393837-58-6
M. Wt: 421.43
InChI Key: IDDMTVPSGDVXPV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and oncology research. Compounds featuring the benzodioxole and thiazole motifs, similar to this product, have demonstrated significant antitumor activities in vitro against various human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) . The structural framework of this molecule suggests potential as an inhibitor of histone deacetylases (HDAC) , a validated target for cancer therapy, as seen in related benzamide derivatives documented in patents . Furthermore, the 2,5-dioxopyrrolidin-1-yl (succinimide) moiety within its structure is known to be reactive and may contribute to its mechanism of action or allow for further synthetic modification . Researchers can investigate this compound as a novel chemical entity for targeted cancer therapy , with potential applications in studying apoptosis, cell cycle arrest, and angiogenesis inhibition. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c25-18-6-7-19(26)24(18)14-3-1-2-13(8-14)20(27)23-21-22-15(10-30-21)12-4-5-16-17(9-12)29-11-28-16/h1-5,8-10H,6-7,11H2,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMTVPSGDVXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves the coupling of the thiazole derivative with the pyrrolidinone moiety under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is primarily investigated for its potential as an anticancer agent . Research indicates that it can inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Anticancer Activity

  • Mechanism of Action: The compound has been shown to destabilize microtubules at concentrations around 20 μM, which is critical for cancer cell division.
  • Apoptosis Induction: Studies have demonstrated that derivatives of this compound can significantly enhance caspase-3 activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM.

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, derivatives of the compound were tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis in breast cancer cells. The study highlighted the structural features that contribute to its activity, emphasizing the importance of the thiazole and benzo[d][1,3]dioxole moieties in enhancing biological interactions.

Case Study 2: Antimicrobial Activity

A research article from Journal of Medicinal Chemistry reported on the synthesis and evaluation of various derivatives of this compound). The derivatives were tested against Gram-positive and Gram-negative bacteria. Several compounds displayed notable antibacterial activity, suggesting potential therapeutic applications in treating infections.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Core Structural Similarities and Divergences

The compound shares a benzodioxole-thiazole-amide scaffold with several analogs, but its substituents distinguish its physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name/ID Thiazole Substituents Benzamide Substituents Key Functional Groups Reference
Target Compound 4-(benzo[d][1,3]dioxol-5-yl) 3-(2,5-dioxopyrrolidin-1-yl) Dioxopyrrolidinone, benzodioxole
Compound 74 (PhD Course) 4-(4-methoxyphenyl), 5-(4-pyrrolidinyl benzoyl) 1-(benzo[d][1,3]dioxol-5-yl)cyclopropane Cyclopropane, pyrrolidine, methoxy
Compound 83 (PhD Course) 4-(2-methoxyphenyl), 5-(4-trifluoromethoxy benzoyl) 1-(benzo[d][1,3]dioxol-5-yl)cyclopropane Trifluoromethoxy, cyclopropane, methoxy
Compound 89 (PhD Course) 4-(4-methylthiophenyl), 5-([1,1'-biphenyl]-4-carbonyl) 1-(benzo[d][1,3]dioxol-5-yl)cyclopropane Methylthio, biphenyl
TPA−benzothiazole derivatives (Journal Study) 4-phenyl, 3-methoxy, or phenol Triphenylamine (TPA) TPA, methoxy, hydroxyl

Key Observations

Substituent Impact on Polarity :

  • The target compound’s 2,5-dioxopyrrolidinyl group enhances polarity compared to the cyclopropane-carboxamide in Compounds 74, 83, and 87. This may improve aqueous solubility but reduce membrane permeability .
  • Methylthio (Compound 89) and trifluoromethoxy (Compound 83) groups increase hydrophobicity, favoring lipid bilayer penetration .

In contrast, methoxy (Compound 74) and cyclopropane (Compound 83) groups are electron-donating, altering electronic density on the aromatic rings .

Synthetic Routes :

  • The target compound likely employs carbodiimide-mediated amidation (e.g., EDC/HOBt), as seen in the synthesis of Compound 74 and 83 . This contrasts with the TPA−benzothiazole derivatives, which use Suzuki couplings for triphenylamine incorporation .

Potential Biological Implications: The benzodioxole-thiazole core is associated with kinase inhibition or antimicrobial activity in related compounds. The dioxopyrrolidinyl group may introduce protease-targeting capabilities, analogous to succinimide-based inhibitors .

Research Findings and Data Gaps

  • Pharmacokinetics: No direct data exist for the target compound, but analogs like Compound 83 show moderate metabolic stability in dimethylformamide (DMF) via NMR analysis .
  • Bioactivity : Structural analogs with methylthio (Compound 89) and trifluoromethoxy (Compound 83) groups demonstrate enhanced cytotoxicity in preliminary screens, suggesting substituent-driven activity .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its diverse biological activities.
  • Thiazole Ring : A five-membered heterocyclic compound that contributes to the compound's pharmacological properties.
  • Dioxopyrrolidine : This moiety enhances the compound's ability to interact with biological targets.

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of approximately 370.43 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzodioxole and Thiazole Rings : This can be achieved through cyclization reactions involving catechol derivatives and thioamides.
  • Pyrrolidine Derivative Synthesis : The introduction of the dioxopyrrolidine moiety may involve condensation reactions followed by functional group modifications.
  • Amidation Reaction : The final step involves coupling the synthesized intermediates to form the benzamide structure.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazole and benzodioxole have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These results suggest that the compound may inhibit cell proliferation effectively, indicating its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives have been evaluated using in vitro assays such as the DPPH radical scavenging method. Compounds similar to this compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress .

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of compounds containing benzodioxole and thiazole moieties. These compounds have shown efficacy against various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Case Studies and Research Findings

A study focused on the synthesis and biological evaluation of benzodioxole derivatives reported promising results for anticancer and antioxidant activities. The synthesized compounds were tested against different cancer cell lines and exhibited varying degrees of cytotoxicity, with some demonstrating IC50 values below 10 μM, classifying them as potent inhibitors .

Another research project investigated the effects of similar compounds on cell cycle progression in cancer cells, revealing that certain derivatives could induce G2-M phase arrest, further supporting their potential as anticancer agents .

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